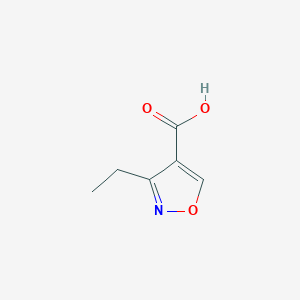

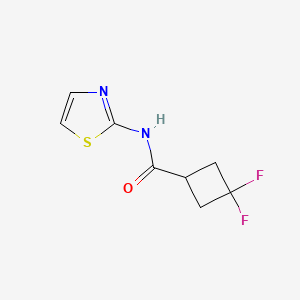

![molecular formula C28H32ClN3O6S2 B2508999 Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219226-16-0](/img/structure/B2508999.png)

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a complex molecule that appears to be related to a family of compounds with potential biological activity. The related compounds synthesized and characterized in the provided studies include various substituted pyridine ligands and diiron(II) complexes, as well as thieno[2,3-c]pyridine derivatives with different substituents and functional groups .

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl and ethyl groups appended to pyridine and aniline ancillary ligands in diiron(II) complexes . Another study describes the synthesis of a crystal structure of a thieno[2,3-c]pyridine derivative with a cyclopropylmethylamino and 4-fluorophenylamino group . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate followed by coupling with aromatic aldehydes to afford Schiff base compounds has been reported .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of a thieno[2,3-c]pyridine derivative, revealing intramolecular hydrogen bonding and stabilization of the crystal structure . The geometry of the diiron(II) compounds has been shown to be unaffected by the placement of the substituent on the pyridine ring .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through oxygenation studies and the synthesis of various heterocyclic compounds. The oxygenation of diiron(II) complexes has been studied, with the extent of oxidation depending on the proximity of the substrate moiety to the diiron center . Reactions with ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate have led to the synthesis of novel heterocyclic compounds with potential hypnotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . The thermal properties and density functional theory (DFT) analyses have also been conducted to gain insights into the stability and electronic structure of these molecules .

Aplicaciones Científicas De Investigación

Synthesis of New Compounds

The compound has been utilized as a precursor in the synthesis of novel compounds. For instance, in a study by Girgis et al. (2008), 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates were prepared through aromatic nucleophilic substitution reactions, showcasing the compound's role in the synthesis of potentially bioactive molecules with vasodilation properties (Girgis et al., 2008).

Potential Pharmacological Properties

Another aspect of research involves investigating the pharmacological properties of synthesized derivatives. The same study by Girgis et al. (2008) screened the synthesized pyridinecarboxylates for vasodilation activity using isolated thoracic aortic rings of rats. Some compounds revealed remarkable vasodilation potency, indicating the potential therapeutic applications of derivatives of the parent compound in cardiovascular disorders.

Exploration of Chemical Reactions

Research has also focused on exploring the chemical reactions involving this compound to synthesize heterocyclic systems, which are often found in pharmacologically active molecules. For example, the reaction of similar compounds with secondary amines such as piperidine and morpholine has been studied to afford benzamide derivatives, highlighting the compound's versatility in chemical transformations (Abdalha et al., 2011).

Generation of Diverse Heterocyclic Systems

The compound's utility extends to the generation of diverse heterocyclic systems, which are crucial scaffolds in drug discovery. Studies such as those by Dotsenko et al. (2008) and Bakhite et al. (2005) demonstrate the compound's role in synthesizing new heterocyclic compounds that could serve as potential leads for the development of new drugs (Dotsenko et al., 2008), (Bakhite et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6S2.ClH/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31;/h3-11H,2,12-19H2,1H3,(H,29,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXUWZTWLIBWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

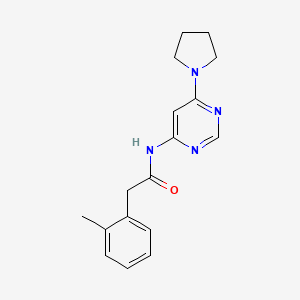

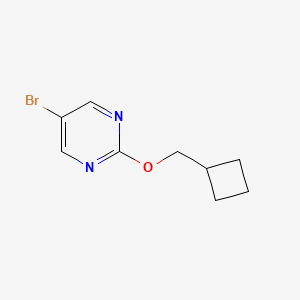

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

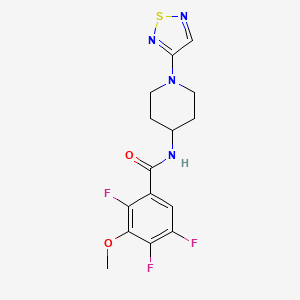

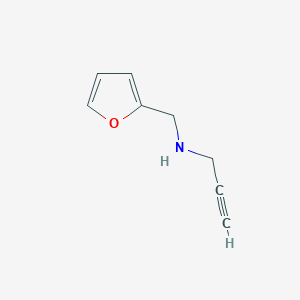

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)

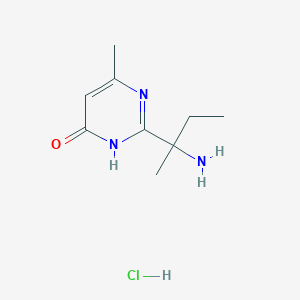

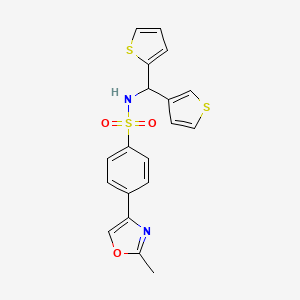

![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)

![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)